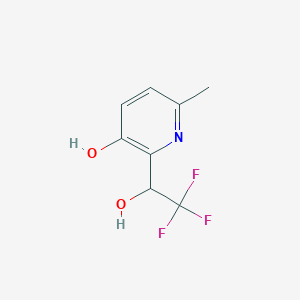

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol

描述

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluorohydroxyethyl group

准备方法

The synthesis of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol typically involves the reaction of 6-methyl-3-pyridinol with 2,2,2-trifluoroacetaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced pyridine derivative.

科学研究应用

Pharmaceutical Applications

One of the primary areas of application for 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is in the pharmaceutical industry. Its structural characteristics allow it to function as a potential drug candidate in various therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds similar to this pyridin-3-ol derivative exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Preliminary studies indicate that it may reduce markers of inflammation in vitro .

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The trifluoroethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .

Agrochemical Applications

In agrochemistry, this compound has been studied for its potential as a pesticide or herbicide :

- Pesticidal Activity : The compound has shown effectiveness against various pests in preliminary trials. Its unique structure may contribute to its efficacy as a biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides .

- Herbicidal Properties : Research indicates that similar compounds can inhibit plant growth by interfering with specific biochemical pathways in target plants. This suggests potential use as a selective herbicide .

Material Science Applications

In material science, the compound's properties make it suitable for developing advanced materials:

- Fluorinated Polymers : The trifluoroethyl group can impart unique characteristics to polymers, such as increased hydrophobicity and thermal stability. This makes it a candidate for developing high-performance materials used in coatings and electronics .

- Nanocomposites : Incorporating this compound into nanocomposites could enhance their mechanical properties and thermal stability due to the strong interactions between the polymer matrix and the trifluoromethyl groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than many existing antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Mechanism

In vitro studies using neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers significantly compared to control groups. This suggests that it may protect neurons from damage associated with oxidative stress, a common feature in neurodegenerative diseases.

作用机制

The mechanism of action of 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .

相似化合物的比较

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol can be compared with similar compounds such as:

2-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

6-Methyl-3-pyridinol: Lacks the trifluorohydroxyethyl group, resulting in different chemical properties and applications.

2,2,2-Trifluoroethanol: A simpler compound with similar functional groups but lacking the pyridine ring structure.

生物活性

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol, also known by its CAS number 344776-71-2, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol. Key physical properties include:

- Melting Point: 138-141°C

- Boiling Point: Predicted at approximately 359°C

- Density: Approximately 1.430 g/cm³

- pKa: 6.97 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction between 6-methyl-3-pyridinol and 2,2,2-trifluoroacetaldehyde under controlled conditions. This method allows for the selective introduction of the trifluorohydroxyethyl group at the appropriate position on the pyridine ring .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorohydroxyethyl moiety may facilitate hydrogen bonding with target molecules, potentially influencing their activity and function .

Enzyme Interaction

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. The presence of the hydroxyl group may enhance binding affinity to certain enzyme active sites, although detailed enzymatic studies are still required to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated pyridine derivatives:

属性

IUPAC Name |

6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSYNBIGBLNASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382427 | |

| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344776-71-2 | |

| Record name | 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。